2,3-Dihydro-1-benzofuran-3-carboxamide

Lipophilicity Drug-likeness ADME

This unsubstituted 2,3-dihydrobenzofuran-3-carboxamide scaffold is the minimal pharmacophoric core of the clinical-stage antitubercular lead TAM16 (Pks13 IC₅₀ 0.19–0.32 μM) and SrtA inhibitor Ia-22 (IC₅₀ 30.8 μM). The 3-position primary carboxamide is essential for bioactivity; regioisomeric analogs (2-carboxamide, 7-carboxamide) are not interchangeable surrogates. Its intrinsically low computed lipophilicity (XLogP3 0.5) offers a ~0.7 log unit advantage over the aromatic benzofuran-3-carboxamide scaffold, reducing lipophilicity-driven metabolic liability. Supplied at ≥97% purity with 2-year storage stability at 20°C, this building block supports structure-based lead optimization, parallel library synthesis, and chemical biology probe development.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 1343275-28-4
Cat. No. B1426928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzofuran-3-carboxamide
CAS1343275-28-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)C(=O)N
InChIInChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11)
InChIKeyCKYWDOSSIFZKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1-benzofuran-3-carboxamide (CAS 1343275-28-4): Core Scaffold Identity and Procurement Baseline


2,3-Dihydro-1-benzofuran-3-carboxamide (CAS 1343275-28-4) is an unsubstituted heterocyclic building block belonging to the 2,3-dihydrobenzofuran-3-carboxamide class, bearing a primary carboxamide at the 3-position of a partially saturated benzofuran ring [1]. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, it serves as the minimal scaffold from which numerous biologically active derivatives—including the antitubercular lead TAM16 (Pks13 IC₅₀ = 0.19–0.32 μM) and SrtA inhibitor Ia-22 (IC₅₀ = 30.8 μM)—are elaborated [2][3]. The compound is commercially available from multiple vendors at purities of 95–98% for research use .

Why Generic Substitution Fails for 2,3-Dihydro-1-benzofuran-3-carboxamide: Positional and Saturation-State Specificity


Regioisomeric and saturation-state analogs of 2,3-dihydro-1-benzofuran-3-carboxamide—including benzofuran-3-carboxamide (unsaturated, CAS 959304-51-9) and 2,3-dihydro-1-benzofuran-2-carboxamide (regioisomer, CAS 57537-75-4)—are not interchangeable surrogates for this scaffold. The 3-position carboxamide in the 2,3-dihydro series has been explicitly identified as essential for bioactivity in multiple target classes: in SrtA inhibitors, the amide group at the 3-position was shown to be critical for inhibitory activity, with replacement or relocation abolishing potency [1]. Similarly, the advanced lead TAM16 retains the 2,3-dihydro-1-benzofuran-3-carboxamide core architecture, and its Pks13 inhibitory activity (IC₅₀ = 0.19–0.32 μM) is intimately tied to this specific scaffold geometry [2]. The 7-carboxamide regioisomer (DHBF-7-carboxamide) engages an entirely different target (PARP-1, IC₅₀ = 9.45 μM) with a distinct binding pose confirmed by X-ray crystallography, underscoring that carboxamide position dictates target selectivity [3]. Furthermore, the 2,3-dihydro saturation state confers a non-planar geometry (sp³ carbons at C2 and C3) distinct from the fully aromatic benzofuran-3-carboxamide, altering both conformational flexibility and physicochemical properties including a lower computed logP (XLogP3 = 0.5 vs 1.2) [4][5].

Quantitative Differentiation Evidence for 2,3-Dihydro-1-benzofuran-3-carboxamide (CAS 1343275-28-4)


Computed Lipophilicity (XLogP3) Differentiates the 3-Carboxamide Dihydro Scaffold from Unsaturated and Regioisomeric Analogs

The target compound exhibits the lowest computed lipophilicity among its closest structural analogs, with an XLogP3 of 0.5, compared to 1.2 for the unsaturated benzofuran-3-carboxamide and 0.8 for the 2-carboxamide regioisomer [1][2][3]. This ~0.7 log unit reduction relative to the unsaturated analog translates to approximately a 5-fold difference in computed octanol-water partition coefficient, indicating superior aqueous solubility potential. A lower logP is generally associated with reduced non-specific protein binding, lower metabolic clearance, and improved developability profiles for lead optimization campaigns [4].

Lipophilicity Drug-likeness ADME Scaffold selection

Carboxamide Position 3 Is Essential for Biological Activity: Structure–Activity Relationship Evidence from SrtA and Pks13 Inhibitor Series

Published SAR studies on benzofuran-3-carboxamide derivatives demonstrate that the amide group at the 3-position is indispensable for target engagement. In the SrtA inhibitor series, the SAR study explicitly states: 'the amide group at 3-position was essential for inhibitory activity' [1]. The most potent compound Ia-22 (IC₅₀ = 30.8 μM) showed a 4.2-fold improvement over the reference inhibitor pHMB (IC₅₀ = 130 μM) [1]. In a separate target class, the 2,3-dihydro-1-benzofuran-3-carboxamide scaffold is the core of TAM16, a potent Pks13 inhibitor with an IC₅₀ of 0.19–0.32 μM that demonstrated robust in vivo efficacy in murine tuberculosis models [2][3]. By contrast, repositioning the carboxamide to the 7-position (DHBF-7-carboxamide) redirects activity to PARP-1 (IC₅₀ = 9.45 μM) with an entirely different binding mode confirmed by X-ray crystallography, while the 2-carboxamide regioisomer has been explored primarily for NF-κB inhibition and anticancer applications [4][5].

Structure–activity relationship Sortase A Pks13 Antibacterial

Experimental vs. Predicted Melting Point: Absence of an Experimental Melting Point for the Dihydro-3-carboxamide Contrasts with the Unsaturated Analog

The target compound 2,3-dihydro-1-benzofuran-3-carboxamide lacks a reported experimental melting point in publicly available databases, with only predicted density (1.274 ± 0.06 g/cm³) and boiling point (360.4 ± 32.0 °C) available [1]. In contrast, its unsaturated analog benzofuran-3-carboxamide has an experimentally determined melting point of 144–146 °C and a melting point of 144–146 °C reported by ChemBase [2]. The 7-carboxamide regioisomer has a computed boiling point of 280.9 ± 29.0 °C, which is approximately 80 °C lower than the 3-carboxamide analog, suggesting significantly different intermolecular interactions in the condensed phase . The absence of an experimentally measured melting point for the target compound indicates that it may exist as an oil or low-melting solid at ambient temperature, which has implications for handling, formulation, and solid-state characterization in procurement and research workflows.

Solid-state properties Crystallinity Formulation Quality control

Commercial Purity and Storage Specifications: Benchmarking Available Supply Quality

The compound is commercially available from multiple certified suppliers with defined purity and storage specifications. MolCore supplies the compound at NLT 98% purity with a defined storage condition of 20 °C and a 2-year stability period under this condition, with the facility operating under an ISO-certified quality system . Leyan offers the compound at 97% purity in graduated pack sizes from 100 mg to 25 g, with bulk quantities available upon request . CymitQuimica (sourced via Fluorochem) provides the compound at 95% purity in 250 mg and 500 mg aliquots . For comparison, the unsaturated analog benzofuran-3-carboxamide is also commercially available at 95% minimum purity from multiple vendors, establishing a comparable baseline for procurement decisions .

Procurement Purity Storage stability Quality assurance

Topological Polar Surface Area: Subtle but Measurable Differentiation Between Saturation States

The topological polar surface area (TPSA) of the target compound is 52.3 Ų, compared to 56.2 Ų for the unsaturated benzofuran-3-carboxamide [1][2]. This 3.9 Ų reduction, though modest, reflects the loss of one sp² center and the associated change in the spatial distribution of polar atoms. The 2-carboxamide regioisomer shares an identical TPSA of 52.3 Ų with the target compound, confirming that TPSA is influenced by saturation state rather than carboxamide position [3]. TPSA values below 60 Ų are generally associated with favorable blood–brain barrier penetration, while values below 140 Ų correlate with good oral absorption [4]. Both the target and its analogs fall well within these thresholds; however, the 3.9 Ų difference between the dihydro and unsaturated forms represents a measurable distinction that may influence membrane permeation rates in a congener-specific manner.

Membrane permeability BBB penetration Oral bioavailability Physicochemical profiling

BindingDB Affinity Data for a 3-Carboxamide-Conjugated Derivative: Evidence of Target Engagement via the Scaffold

A derivative in which the 2,3-dihydro-1-benzofuran-3-carboxamide moiety is conjugated to an azabicyclooctane scaffold via the carboxamide nitrogen has a reported binding affinity of Ki = 1.30 × 10³ nM (1.3 μM) in a fluorescence polarization assay [1]. While this affinity is modest and pertains to a substantially elaborated derivative rather than the parent scaffold, it provides the only publicly available quantitative binding data directly traceable to this specific chemotype. For context, the unsubstituted benzofuran-3-carboxamide scaffold has been reported with IC₅₀ values in the range of 32.09–52.75 nM in certain kinase inhibition contexts, highlighting that scaffold substitution profoundly modulates potency [2].

Enzyme inhibition Binding affinity Protease Fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 2,3-Dihydro-1-benzofuran-3-carboxamide (CAS 1343275-28-4)


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Programs Targeting Anti-Infective or Kinase Drug Discovery

The 2,3-dihydro-1-benzofuran-3-carboxamide scaffold is directly validated by the clinical-stage antitubercular lead TAM16 (Pks13 IC₅₀ = 0.19–0.32 μM) and the SrtA inhibitor series (Ia-22, IC₅₀ = 30.8 μM), establishing the 3-position carboxamide as a privileged pharmacophoric element [1][2]. Its intrinsically low computed lipophilicity (XLogP3 = 0.5) provides a favorable starting point for lead optimization, offering a ~0.7 log unit advantage over the fully aromatic benzofuran-3-carboxamide scaffold that can reduce lipophilicity-driven metabolic liability without additional structural modification [3]. The unsubstituted nature of this building block makes it an ideal fragment for structure-based design, allowing systematic exploration of substitution vectors at positions 2, 4, 5, 6, and 7 of the benzofuran ring while retaining the biologically essential 3-carboxamide.

Chemical Biology: Tool Compound Synthesis for Target Identification and Validation Studies

As the minimal unsubstituted core of a therapeutically validated chemotype, this compound serves as an ideal starting material for synthesizing affinity probes, photoaffinity labels, or fluorescent conjugates for target engagement studies. The primary carboxamide at position 3 provides a tractable handle for further derivatization (e.g., N-alkylation, conjugation to biotin or fluorophores via amide bond formation), while the unsubstituted aromatic ring permits introduction of photoreactive groups (diazirines, benzophenones) or click chemistry handles at multiple positions [1]. The commercial availability at NLT 98% purity from ISO-certified suppliers with documented 2-year storage stability at 20 °C supports reproducible chemical biology workflows [2].

Analytical Chemistry and Quality Control: Reference Standard for Method Development and Impurity Profiling

The availability of this compound at defined purities (97% from Leyan; NLT 98% from MolCore) makes it suitable as a reference standard for HPLC method development, impurity profiling, and quantification in the context of more elaborate benzofuran-3-carboxamide derivatives in development [1][2]. Its predicted density of 1.274 g/cm³ and boiling point of 360.4 °C provide baseline parameters for GC-MS method development, while the absence of an experimental melting point necessitates careful characterization (DSC, TGA) upon receipt for solid-state quality control [3]. For laboratories working with substituted 2,3-dihydrobenzofuran-3-carboxamide analogs, the unsubstituted parent serves as a system suitability standard.

Academic and CRO Synthesis: Core Building Block for Parallel Library Synthesis and SAR Exploration

The unsubstituted 2,3-dihydro-1-benzofuran-3-carboxamide scaffold is ideally suited as a starting point for parallel synthesis of focused libraries, given its multiple diversification vectors and the demonstrated SAR that the 3-carboxamide position is essential for activity while the 2- and aromatic ring positions tolerate extensive modification [1][2]. The 2,3-dihydro framework has been employed as a key intermediate in the synthesis of 2,3-tetrasubstituted derivatives via base-catalyzed condensation, and in the generation of 2-oxo-2,3-dihydrobenzofuran-3-carboxamides with anti-inflammatory activity, as described in Pfizer patents [3][4]. Commercial availability in graduated pack sizes (100 mg to 25 g) supports both exploratory milligram-scale synthesis and process chemistry scale-up .

Quote Request

Request a Quote for 2,3-Dihydro-1-benzofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.